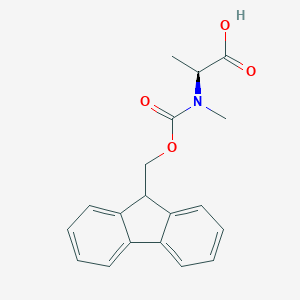

Fmoc-N-Me-Ala-OH

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química

Fmoc-N-Me-Ala-OH se utiliza ampliamente en la síntesis de péptidos y peptidomiméticos. La introducción de residuos de N-metilalanina puede mejorar la estabilidad y biodisponibilidad de los péptidos, haciéndolos más adecuados para aplicaciones terapéuticas .

Biología

En la investigación biológica, los péptidos que contienen N-metilalanina se utilizan para estudiar las interacciones proteína-proteína y la especificidad enzima-sustrato. Estos péptidos pueden servir como inhibidores o moduladores de los procesos biológicos.

Medicina

En medicina, los péptidos sintetizados utilizando this compound se investigan por su potencial como fármacos. La mayor estabilidad y resistencia a la degradación proteolítica hacen que estos péptidos sean candidatos prometedores para aplicaciones terapéuticas .

Industria

En la industria farmacéutica, this compound se utiliza en el desarrollo de fármacos basados en péptidos. Su uso en SPPS permite la síntesis eficiente de péptidos complejos con alta pureza y rendimiento .

Mecanismo De Acción

El mecanismo de acción de los péptidos que contienen Fmoc-N-Me-Ala-OH depende del péptido específico y su objetivo. Generalmente, la N-metilación del residuo de alanina puede mejorar la afinidad de unión del péptido a su objetivo al reducir la flexibilidad conformacional y aumentar las interacciones hidrofóbicas. Esto puede conducir a una mejor potencia y selectividad del péptido .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fmoc-N-Me-Ala-OH normalmente implica el uso de una resina de cloruro de 2-clorotritrilo (2-CTC) como grupo protector temporal para el ácido carboxílico. El paso de metilación se puede llevar a cabo utilizando sulfato de dimetilo o yoduro de metilo en el método de Biron-Kessler . El proceso implica los siguientes pasos:

- Adición del aminoácido a la resina 2-CTC.

- Protección del grupo α-amino utilizando o-nitrobencenosulfonilo (o-NBS).

- Metilación del grupo amino.

- Escisión del aminoácido protegido de la resina.

Métodos de producción industrial

Los métodos de producción industrial para this compound son similares a la síntesis de laboratorio, pero se amplían para adaptarse a cantidades mayores. El uso de sintetizadores de péptidos automatizados y técnicas de purificación de alto rendimiento son comunes en entornos industriales para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

Fmoc-N-Me-Ala-OH principalmente experimenta reacciones típicas de los aminoácidos y compuestos protegidos con Fmoc. Estos incluyen:

Desprotección de Fmoc: Eliminación del grupo Fmoc utilizando una base como la piperidina.

Reacciones de acoplamiento: Formación de enlaces peptídicos con otros aminoácidos utilizando reactivos de acoplamiento como HBTU o DIC.

Metilación: Introducción de un grupo metilo al grupo amino.

Reactivos y condiciones comunes

Desprotección de Fmoc: Piperidina en DMF (solución al 20%).

Reactivos de acoplamiento: HBTU, DIC o EDC en presencia de una base como DIPEA.

Reactivos de metilación: Sulfato de dimetilo o yoduro de metilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones son péptidos con residuos de N-metilalanina, que pueden tener una estabilidad y biodisponibilidad mejoradas en comparación con los péptidos no metilados .

Comparación Con Compuestos Similares

Compuestos similares

Fmoc-N-Me-Ile-OH: Derivado de N-metilisoleucina.

Fmoc-N-Me-Val-OH: Derivado de N-metilvalina.

Fmoc-N-Me-Leu-OH: Derivado de N-metilleucina.

Singularidad

Fmoc-N-Me-Ala-OH es único en su capacidad de introducir residuos de N-metilalanina en péptidos, lo que puede mejorar significativamente la estabilidad y biodisponibilidad de los péptidos resultantes. En comparación con otros aminoácidos N-metilados, la N-metilalanina proporciona un equilibrio entre la hidrofobicidad y el impedimento estérico, lo que la convierte en un bloque de construcción versátil para la síntesis de péptidos .

Actividad Biológica

Fmoc-N-Me-Ala-OH, or N-Fmoc-N-methyl-alanine, is a synthetic amino acid derivative that has garnered attention in peptide synthesis and drug development due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) utilizing a 2-chlorotrityl chloride (2-CTC) resin. This method allows for the efficient incorporation of N-methylated amino acids into peptides, enhancing their stability and bioavailability.

Key Steps in Synthesis:

- Methylation: N-methylation can be achieved using reagents such as dimethyl sulfate or methyl iodide. The choice of reagent affects the yield and purity of the final product .

- Fmoc Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group during synthesis, facilitating selective reactions without interfering with the amino group .

2.1. Enhanced Stability and Bioavailability

N-methylation of amino acids like alanine significantly enhances the stability of peptides against enzymatic degradation. This modification increases the half-life of peptides in vivo, making them more effective for therapeutic applications .

2.2. Applications in Drug Development

This compound is utilized in designing peptides that mimic natural proteins or enhance specific biological activities:

- Peptide Therapeutics: Modified peptides can serve as inhibitors or agonists in various biological pathways, potentially leading to new treatments for diseases such as cancer and metabolic disorders.

- Cell Adhesion Studies: Peptides incorporating this compound have been used in screening assays to identify cell adhesion properties, which are critical in tissue engineering and regenerative medicine .

3. Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

4. Case Studies

Case Study 1: Peptide Therapeutics Development

A recent investigation into a series of N-methylated peptides found that those containing this compound exhibited significantly improved binding affinity to target receptors compared to their unmethylated counterparts. This study underscores the potential for developing more effective peptide-based drugs.

Case Study 2: Cell Adhesion Assays

In a study assessing cell adhesion capabilities, peptides modified with this compound showed an increased adhesion rate to extracellular matrix components, indicating its utility in enhancing cell-material interactions crucial for tissue engineering applications .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHWKQIQLPZTC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350931 | |

| Record name | Fmoc-N-methyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-07-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.